

# A Technical Guide to the FTIR and Mass Spectrometry of Allyloxy Propanol

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Compound of Interest		
Compound Name:	Allyloxy propanol	
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This technical guide provides an in-depth analysis of 3-allyloxy-1,2-propanediol, a common isomer of **allyloxy propanol**, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This document outlines the spectral data, experimental protocols, and key interpretive workflows to aid in the identification and characterization of this compound.

## **Spectroscopic Data Analysis**

The following sections present the quantitative data derived from FTIR and mass spectrometry analyses of 3-allyloxy-1,2-propanediol.

## Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of 3-allyloxy-1,2-propanediol is characterized by the presence of hydroxyl, ether, and alkene functional groups. The principal absorption bands are summarized in the table below. The presence of a broad O-H stretching band is a key feature of alcohols, while the C-O stretching vibrations are indicative of both the alcohol and ether moieties.[1][2]



Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400 (broad)	О-Н	Stretching
~3080	=C-H	Stretching
~2920	C-H (sp³)	Asymmetric Stretching
~2860	C-H (sp³)	Symmetric Stretching
~1645	C=C	Stretching
~1450	С-Н	Bending
~1100	C-O (Ether)	Stretching
~1050	C-O (Alcohol)	Stretching

#### **Mass Spectrometry Data**

The electron ionization mass spectrum of 3-allyloxy-1,2-propanediol is presented below. The fragmentation pattern is consistent with the structure of a glycerol ether.[3][4] The molecular ion peak is often weak or absent in the mass spectra of alcohols.[5] The fragmentation of 3-allyloxy-1,2-propanediol is characterized by alpha-cleavage and the loss of neutral molecules. [3][4]

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C₃H₅]+ (Allyl cation)
57	85	[C₃H₅O] <sup>+</sup>
75	40	[M - C₃H₅O]+ or [M - 57]+
101	15	[M - CH <sub>2</sub> OH]+ or [M - 31]+
132	<5	[M] <sup>+</sup> (Molecular Ion)

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of FTIR and mass spectra for a liquid sample such as **allyloxy propanol**.



# FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
  will be subtracted from the sample spectrum to remove environmental interferences.
- Sample Application: Place a small drop of the neat liquid allyloxy propanol sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
- Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

#### **Mass Spectrometry Protocol (Electron Ionization - EI)**

- Sample Preparation: Prepare a dilute solution of the **allyloxy propanol** sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be approximately  $1 \, \mu g/\mu L$ .
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

#### **Visualized Workflows and Pathways**

The following diagrams illustrate the logical workflow for sample analysis and the fragmentation pathway of **allyloxy propanol**.

Caption: Experimental workflow for the identification of **allyloxy propanol**.

Caption: Proposed mass spectrometry fragmentation pathway for allyloxy propanol.

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